molecular formula C12H4Cl4O B1205129 1,3,6,8-Tetrachlorodibenzofuran CAS No. 71998-72-6

1,3,6,8-Tetrachlorodibenzofuran

Cat. No. B1205129
CAS RN: 71998-72-6
M. Wt: 306 g/mol
InChI Key: BDXKVABZWRZKOS-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrachlorodibenzofuran (TCDF) is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .


Molecular Structure Analysis

The molecular structure of 1,3,6,8-Tetrachlorodibenzofuran consists of a dibenzofuran core with four chlorine atoms attached. The molecular formula is C12H4Cl4O .


Chemical Reactions Analysis

The reactivity of 1,3,6,8-Tetrachlorodibenzofuran has been studied in the context of reactions with the methylidyne radical . These studies provide insights into the transformation of dioxin-like compounds in the environment.


Physical And Chemical Properties Analysis

1,3,6,8-Tetrachlorodibenzofuran has a molecular weight of 306 g/mol. Its molecular formula is C12H4Cl4O . More detailed physical and chemical properties might be found in specialized databases .

Scientific Research Applications

Aryl Hydrocarbon Receptor Targeting

1,3,6,8-Tetrachlorodibenzofuran, through its structural analogs, plays a role in targeting the aryl hydrocarbon receptor (AhR). Research indicates that AhR modulators such as chlorinated aromatic compounds have potential in treating estrogen receptor-negative breast cancer. Studies have shown that these compounds, including structurally related tetrachlorodibenzofuran, induce enzyme activity linked to detoxification and inhibit the proliferation of certain breast cancer cell lines, suggesting a promising avenue for chemotherapy (Zhang et al., 2009).

Environmental Toxicity and Fate

1,3,6,8-Tetrachlorodibenzofuran, as part of the broader group of polychlorinated dibenzofurans, has been studied for its environmental impact. Research examining the fate and bioavailability of these compounds in aquatic environments shows that they tend to rapidly settle into sediments, affecting various aquatic organisms. This indicates the potential long-term environmental impact and the importance of understanding their behavior in different ecosystems (Currie et al., 2000).

Dechlorination and Detoxification

Studies have explored the dechlorination and detoxification of polychlorinated dibenzo-p-dioxins and dibenzofurans, including tetrachlorodibenzofuran congeners. Research involving bacterial cultures demonstrates the possibility of bioremediation, where specific bacterial strains can dechlorinate toxic compounds, thus reducing their environmental and health impacts (Liu & Fennell, 2008).

Carcinogenicity Studies

Tetrachlorodibenzofuran and its congeners have been the subject of extensive carcinogenicity studies. These compounds are known for their high toxicity and potential carcinogenic effects. Research in this area has focused on understanding the mechanisms of action, distribution within organisms, and potential pathways for inducing cancer (Huff et al., 2004).

Hepatic Impact and Metabolomics

The impact of 1,3,6,8-Tetrachlorodibenzofuran on liver function and metabolism has been a significant area of research. Studies using targeted metabolomics have revealed that exposure to this compound can induce hepatic steatosis (fatty liver disease) in animal models, highlighting the toxicological effects of environmental pollutants on liver health (Yuan et al., 2019).

Reaction Kinetics and Formation Mechanisms

Research into the reaction kinetics and formation mechanisms of tetrachlorodibenzofuran congeners, including 1,3,6,8-tetrachlorodibenzofuran, has provided insights into how these compounds are formed, especially in high-temperature conditions like combustion processes. Understanding these mechanisms is crucial for developing strategies to reduce their formation and release into the environment (Khachatryan et al., 2003).

Mechanism of Action

1,3,6,8-Tetrachlorodibenzofuran acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates . Theoretical investigations suggest that the methylidyne radical can attack all the C-C bonds of TCDF to form an initial intermediate via the cycloaddition mechanism .

Safety and Hazards

1,3,6,8-Tetrachlorodibenzofuran is part of the Chlorinated dibenzofurans (CDFs) family, which are known for their harmful health and environmental effects . Specific safety and hazard information should be obtained from appropriate resources.

Future Directions

The future research directions for 1,3,6,8-Tetrachlorodibenzofuran could involve further exploration of its reactivity with other radicals . This could provide new insights into the transformation of TCDD-like dioxins in the environment.

properties

IUPAC Name

1,3,6,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-7-11-8(15)2-6(14)4-10(11)17-12(7)9(16)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXKVABZWRZKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222275
Record name 1,3,6,8-Tetrachlorodibenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6,8-Tetrachlorodibenzofuran

CAS RN

71998-72-6
Record name 1,3,6,8-Tetrachlorodibenzofuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6,8-Tetrachlorodibenzofuran
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Record name 1,3,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
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Record name 1,3,6,8-Tetrachlorodibenzofuran
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Record name 1,3,6,8-TETRACHLORODIBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3,6,8-Tetrachlorodibenzofuran exhibit antiestrogenic effects in human breast cancer cells?

A: While the provided research papers don't directly investigate the antiestrogenic mechanism of 1,3,6,8-Tetrachlorodibenzofuran, they highlight its structural similarity to other dioxins and furans known to act as aryl hydrocarbon receptor (AhR) agonists. [, ]

Q2: How does the antiestrogenic potency of 1,3,6,8-Tetrachlorodibenzofuran compare to other similar compounds?

A: Krishnan et al. [] found that among the PCDFs tested, 1,3,6,8-Tetrachlorodibenzofuran exhibited weaker antiestrogenic potency compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin and 2,3,7,8-tetrachlorodibenzofuran. This suggests that the specific chlorine substitution pattern significantly influences the antiestrogenic activity of these compounds.

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